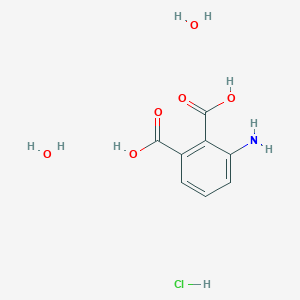

3-Aminophthalic Acid Hydrochloride Dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminophthalic acid;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGXHHKKTRKNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Central Role of 3-Aminophthalic Acid in Luminol Chemiluminescence

Abstract

Chemiluminescence, the emission of light from a chemical reaction, is a cornerstone of modern bioanalytical assays, offering exceptional sensitivity and a high signal-to-noise ratio. Among chemiluminescent reagents, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is arguably one of the most recognized, primarily for its applications in forensic science and immunoassays. While the overall reaction is well-known, a deep understanding of the core mechanism reveals that the true protagonist of this light-emitting saga is not luminol itself, but its oxidized derivative: 3-aminophthalic acid. This guide provides a detailed exploration of the pivotal role of 3-aminophthalic acid, delving into the mechanistic intricacies of its formation, excitation, and subsequent photon emission. We will examine the causality behind experimental conditions and provide actionable protocols for leveraging this phenomenon in a research setting.

The Luminol Reaction: A Prelude to Luminescence

The chemiluminescence of luminol is an oxidation reaction that requires a specific set of conditions to proceed efficiently. The process is not a single-step transformation but a complex, multi-stage cascade.[1][2] In a typical aqueous system, the reaction requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide), and a catalyst.

Key Components and Their Functions:

| Component | Role in the Reaction | Typical Examples |

| Luminol | The initial reactant and precursor to the light emitter. | 5-amino-2,3-dihydro-1,4-phthalazinedione |

| Base | Deprotonates luminol to form the more reactive luminol anion. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Oxidant | Drives the oxidation of the luminol anion. | Hydrogen Peroxide (H₂O₂) |

| Catalyst | Accelerates the rate of reaction, enhancing light output. | Metal ions (e.g., Fe²⁺, Cu²⁺), Horseradish Peroxidase (HRP) |

The reaction is initiated when, under alkaline conditions, luminol loses protons to form a dianion.[3][4] This dianion is then susceptible to oxidation. The catalyst, often a transition metal ion like the iron in hemoglobin or an enzyme like HRP, plays a crucial role in facilitating the decomposition of the hydrogen peroxide, which in turn oxidizes the luminol dianion.[3][5]

The Star of the Show: Formation and Excitation of 3-Aminophthalic Acid

The oxidation of the luminol dianion leads to the formation of a highly unstable cyclic endoperoxide intermediate.[3][6] This intermediate is the direct precursor to the light-emitting species. The critical step in the chemiluminescence process is the decomposition of this endoperoxide. This decomposition is an exothermic reaction that releases a molecule of nitrogen gas (N₂) and produces 3-aminophthalic acid in an electronically excited state, denoted as [3-APA*].[1][3]

It is the relaxation of this excited-state 3-aminophthalate anion to its stable, lower-energy ground state that results in the emission of a photon of light.[3][6] The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the sole light-emitting species.[1]

The entire process, from luminol to light emission, can be visualized as a multi-step pathway.

Caption: A streamlined workflow for a luminol chemiluminescence assay.

Conclusion

While luminol is the reagent that initiates the process, 3-aminophthalic acid is the ultimate source of the celebrated blue glow. Its formation in an electronically excited state and subsequent relaxation to the ground state is the fundamental principle behind the utility of luminol-based assays. For researchers in drug development and other scientific fields, a granular understanding of this mechanism is paramount. By appreciating the central role of 3-aminophthalic acid, one can better optimize experimental conditions, troubleshoot assays, and harness the full potential of this powerful analytical tool. The sensitivity of luminol chemiluminescence, directly tied to the efficient generation and emission of photons from 3-aminophthalate, continues to make it an indispensable technique in the modern laboratory.

References

- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Applic

- 2.1: Luminol. Chemistry LibreTexts.

- Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents.

- Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics. Britannica.

- What is the mechanism of Luminol?.

- Luminol. Wikipedia.

- Chemiluminescence - the oxidation of luminol | Exhibition chemistry.

- Chemistry Th

- Chemiluminescence of luminol: a cold light experiment.

- Chemiluminescent Detection Assay Using Luminol - Crash Course. GoldBio.

- Luminoluminescence under acidic conditions.

- QUANTUM YIELDS OF THE LUMINOL CHEMILUMINESCENCE REACTION IN AQUEOUS AND APROTIC SOLVENTS*. Sci-Hub.

- Chemiluminescence Demonstr

Sources

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Luminol? [synapse.patsnap.com]

- 4. acs.org [acs.org]

- 5. goldbio.com [goldbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemical and physical properties of 3-Aminophthalic Acid Hydrochloride Dihydrate.

An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride Dihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its properties, offering field-proven insights into its synthesis, characterization, and handling.

Core Identity and Molecular Architecture

This compound is the hydrated salt form of 3-Aminophthalic Acid. Its systematic IUPAC name is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.[1] This compound is a bifunctional aromatic molecule, featuring both acidic carboxylic acid groups and a nucleophilic amino group.[1] The formation of the hydrochloride salt is a critical aspect of its utility; it enhances the compound's stability, as the free amino acid can be prone to degradation and discoloration.[2] Furthermore, the dihydrate form indicates the incorporation of two water molecules into its crystal lattice, which improves crystallinity, aiding in industrial handling and processing.[1]

Spectroscopic analyses, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential to confirm this structure. These techniques validate the protonation of the amino group to form the ammonium salt and reveal the intricate hydrogen bonding network between the water molecules and the carboxylate moieties.[1]

Caption: Standard workflow for the synthesis of the target compound.

Applications Driven by Reactivity

The dual functionality of this compound makes it a valuable intermediate:

-

Pharmaceutical Synthesis: It is a key reactant in the preparation of various pharmaceutical agents, including local anesthetics and as a precursor in the synthesis of Apremilast, a drug for treating psoriatic arthritis. [3][4]* Chemiluminescence: It is famously known as the stable oxidation product of luminol. [1][5]In forensic science, the iron in hemoglobin catalyzes the oxidation of luminol, producing an excited state of 3-aminophthalic acid that emits a characteristic blue glow (chemiluminescence), revealing trace amounts of blood. [1][5]

Self-Validating Experimental Protocols

Protocol: Synthesis via Reduction of 3-Nitrophthalic Acid

This protocol is a self-validating system. Successful synthesis will yield a light-yellow solid, and the yield and purity can be confirmed via HPLC analysis (see Protocol 5.2), providing a direct measure of the process's efficiency.

Objective: To synthesize this compound from 3-nitrophthalic acid.

Materials:

-

3-nitrophthalic acid

-

Solvent (e.g., ethanol, or a mixed solvent system like n-heptane/tert-butyl methyl ether) [2][6]* Catalyst (e.g., 10% Pd/C or skeleton nickel) [1][6]* Pressurized hydrogen gas source

-

Concentrated hydrochloric acid (12 M)

-

Nitrogen gas source

-

Autoclave/hydrogenation reactor

-

Filtration apparatus

-

Vacuum dryer

Procedure:

-

Dissolution: In a suitable hydrogenation reactor, dissolve 3-nitrophthalic acid in the chosen solvent. [2]2. Inerting: Seal the reactor and purge the atmosphere with nitrogen gas 3-5 times to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen. [2]3. Catalyst Addition: Under a positive pressure of nitrogen, safely add the hydrogenation catalyst.

-

Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.5 MPa) and begin agitation. [2]The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-25°C). [6]Monitor hydrogen uptake until it ceases, indicating reaction completion.

-

Filtration: Depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a bed of celite to carefully remove the catalyst. [6]6. Complexation: Cool the filtrate to 0-10°C. [2]Slowly add concentrated hydrochloric acid dropwise while stirring. A precipitate should form. Continue stirring at this temperature for 1-2 hours to ensure complete salt formation. [2]7. Isolation & Drying: Isolate the solid product by centrifugation or vacuum filtration. Wash the solid with a small amount of cold solvent. Dry the product in a vacuum oven at 40-60°C for several hours to obtain the final dihydrate product. [2]

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of the synthesized or purchased material. The appearance of a single major peak at the expected retention time confirms the identity and purity of the compound.

Objective: To determine the purity of a sample of this compound.

Materials & Equipment:

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1) [7]* Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid [7]* Mobile Phase B: Acetonitrile (MeCN) [7]* Sample of this compound

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent (e.g., a small amount of DMSO topped up with mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

HPLC Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution. A simple isocratic method could be 80:20 Water:Acetonitrile with 0.1% acid. [7] * Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for optimal wavelength or use a standard wavelength like 254 nm.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solution to determine the retention time. Then, inject the sample solution.

-

Data Interpretation: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Purity should typically be >98%.

References

- 3-Aminophthalic Acid Hydrochloride Dihydr

- 3-Aminophthalic Acid Hydrochloride Dihydr

- 3-Aminophthalic acid hydrochloride dihydr

- 3-Aminophthalic Acid: Comprehensive Overview and Applic

- 3-Aminophthalic Acid Hydrochloride Dihydr

- 3-aminophthalic Acid Hydrochloride Dihydr

- 3-AMINOPHTHALIC ACID. ChemicalBook.

- Exploring 3-Aminophthalic Acid: Properties, Applic

- A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

- 3-Aminophthalic Acid Hydrochloride.

- 3-Aminophthalic acid hydrochloride dihydr

- 3-AMINOPHTHALIC ACID HYDROCHLORIDE. Chemdad.

- 3-Aminophthalic acid. Wikipedia.

- 3-Aminophthalic acid. SIELC Technologies.

- SAFETY DATA SHEET - 3-Aminophthalic acid. Fisher Scientific.

- Specifications of 3-Aminophthalic acid hydrochloride dihydr

- This compound, Technical Grade. Sapphire Bioscience.

- Method of preparing 3-aminophthalic acid

- Synthesis of (a) 3-Aminophthalic acid. PrepChem.com.

- Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

- 3-Aminophthalic acid. PubChem.

- 3-AMINOPHTHALIC ACID HYDROCHLORIDE. ChemicalBook.

- Material Safety Data Sheet - 3-Aminophthalic acid. Cole-Parmer.

- 3-Aminophthalic acid hydrochloride dihydr

Sources

- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]

- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 5. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 6. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1 [chemicalbook.com]

- 7. 3-Aminophthalic acid | SIELC Technologies [sielc.com]

3-Aminophthalic Acid Hydrochloride Dihydrate molecular formula and weight.

An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride Dihydrate for Advanced Research Applications

Introduction: Beyond a Byproduct of Light

Historically recognized as the fluorescent endpoint of the luminol reaction, 3-Aminophthalic Acid has long been associated with the dramatic blue glow used in forensic science to detect trace amounts of blood.[1][2] However, to view it solely through this lens is to overlook a molecule of profound versatility and growing importance in modern chemistry and pharmacology. When stabilized as this compound, this compound transforms from a mere indicator into a stable, highly valuable building block for a range of advanced applications.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond surface-level descriptions to explore the compound's fundamental properties, synthesis, and critical applications, from its classic role in chemiluminescence to its cutting-edge use in targeted protein degradation and pharmaceutical synthesis. We will examine the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Part 1: Core Chemical Identity and Physicochemical Properties

The stability and utility of 3-Aminophthalic Acid in a laboratory setting are significantly enhanced by its formulation as a hydrochloride salt and its crystallization as a dihydrate. The protonation of the amino group to form the hydrochloride salt improves the compound's stability and prevents unwanted oxidative degradation, a common issue with the free amino acid.[3][4] The inclusion of two water molecules in the crystal lattice—the dihydrate form—improves its crystallinity, making it easier to handle, weigh, and store consistently.[3]

Understanding the different forms is critical for accurate experimental design and stoichiometric calculations.

| Property | This compound | 3-Aminophthalic Acid (Free Base Anhydrate) |

| IUPAC Name | 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate[3] | 3-Aminobenzene-1,2-dicarboxylic acid[1] |

| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) or C₈H₁₂ClNO₆[5][6][7] | C₈H₇NO₄[1][8] |

| Molecular Weight | 253.64 g/mol [5][6] | 181.15 g/mol [1][8] |

| CAS Number | 1852533-96-0[3][5][6] | 5434-20-8[1][5] |

| Appearance | Light yellow crystalline powder[4][8] | Yellow crystalline powder[8] |

| Solubility | Soluble in polar solvents such as DMSO[3] | Soluble in water and most polar organic solvents[2] |

| Melting Point | 174–175°C (with decomposition)[3] | 180-185°C[8] |

Part 2: Synthesis and Process Chemistry

The industrial production of this compound is primarily achieved through the catalytic reduction of its nitro precursor, 3-nitrophthalic acid. This method is favored for its high yield and purity, providing a stable product suitable for sensitive downstream applications.[4]

The choice of a catalytic hydrogenation process is deliberate; it offers a cleaner and more efficient reduction of the nitro group to an amine compared to older methods that used stoichiometric reductants like tin and hydrochloric acid.[3] The subsequent complexation with HCl is a critical step that locks the reactive amino group as a stable salt, preventing degradation and facilitating isolation.[4]

Workflow for Synthesis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established industrial methods.[3][4]

-

Dissolution: In a suitable hydrogenation reactor, dissolve 3-nitrophthalic acid in a solvent such as methanol or a mixed solvent system.

-

Inerting: Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions and ensure the safety of the hydrogenation step.

-

Catalyst Addition: Under a nitrogen counter-flow, add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or skeleton nickel.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the required pressure (e.g., 0.3 MPa) and maintain a controlled temperature (e.g., 0-20°C). The reaction is typically monitored by the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully filter the mixture to remove the catalyst. The resulting filtrate contains 3-aminophthalic acid.

-

Complexation and Crystallization: Cool the filtrate to approximately 0-5°C. Slowly add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitated solid is collected by filtration or centrifugation.

-

Drying: The final product, this compound, is dried under vacuum at a controlled temperature (e.g., 40-55°C) to a constant weight.

Part 3: Core Applications in Research and Development

The Engine of Chemiluminescence

The most iconic application of this molecule is its role as the light-emitting species (the "emitter") in the luminol reaction.[9][10][11] In forensic science, a mixture of luminol and an oxidant (like hydrogen peroxide) is sprayed onto a surface.[1] The iron present in the heme of hemoglobin catalytically accelerates the oxidation of luminol. This reaction produces an unstable intermediate that rapidly decomposes, yielding nitrogen gas and 3-aminophthalic acid in an electronically excited state. As this excited molecule relaxes to its ground state, it releases energy in the form of a vibrant blue photon (λₘₐₓ ≈ 425 nm), revealing the presence of blood.[2][3]

References

- 1. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 2. Chemiluminescence reagent luminol,3-Amnophthalhydrazide,CAS 521-31-3 [yacooscience.com]

- 3. This compound | 1852533-96-0 | Benchchem [benchchem.com]

- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 5. This compound, Technical Grade [lgcstandards.com]

- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). | Semantic Scholar [semanticscholar.org]

- 11. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemistry and Application of 3-Aminophthalic Acid Hydrochloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophthalic acid hydrochloride dihydrate is a compound of significant interest in the realms of organic synthesis and medicinal chemistry. While its name might seem complex, its molecular structure holds the key to its versatility as a building block in the creation of novel therapeutics and other high-value chemicals. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its practical applications, with a focus on the scientific rationale behind its use and synthesis. The CAS Number for this compound is 1852533-96-0 .[1][2][3][4]

Core Chemical Characteristics

This compound is the hydrated hydrochloride salt of 3-aminophthalic acid. Its systematic IUPAC name is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.[1] The presence of the hydrochloride salt and the two water molecules in its crystalline structure are not trivial additions; they impart crucial properties to the compound. The hydrochloride form enhances the stability of the molecule, mitigating the instability and tendency to degrade that is often observed with the free base, 3-aminophthalic acid.[5] This increased stability is a significant advantage for storage, transportation, and consistent performance in chemical reactions. The dihydrate nature of the compound contributes to a more defined and stable crystalline structure, which is beneficial for handling and formulation.[1]

A summary of its key chemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 1852533-96-0 | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) | [3] |

| Molecular Weight | 253.64 g/mol | [3][6] |

| Appearance | White to off-white or light yellow solid | [5][7] |

| Melting Point | 174–175°C (with decomposition) | [1] |

| Solubility | Soluble in polar solvents like DMSO | [1] |

| Alternate CAS Numbers | 5434-20-8 (Free Base Anhydrate); 6946-22-1 (Hydrochloride) | [3][8] |

The Synthesis Pathway: From Nitro to Amino

The most prevalent and industrially scalable method for synthesizing this compound involves the reduction of 3-nitrophthalic acid.[1][5][9] This transformation is a cornerstone of aromatic chemistry, converting a nitro group (-NO₂) into an amino group (-NH₂), which is a significantly more versatile functional group for further chemical modifications.

A patented method outlines a robust and high-yield process suitable for industrial production.[5] The core of this process is a hydrogenation reaction, where hydrogen gas is used in the presence of a catalyst to effect the reduction.

Conceptual Workflow of Synthesis

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Patent CN105198764A)[5]

-

Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent, such as a mixture of pentane and n-hexane, within a high-pressure reactor.

-

Inerting the Reactor: Purge the reactor with nitrogen gas multiple times to remove air, thus creating an inert atmosphere. This is a critical safety and quality control step, as it prevents unwanted side reactions and ensures the safe handling of hydrogen gas.

-

Catalyst Addition and Hydrogenation: Under the nitrogen blanket, introduce the hydrogenation catalyst (e.g., skeleton nickel or a catalyst containing ferric chloride on carbon). Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.8 MPa) and maintain the reaction at a controlled temperature (e.g., 20°C). The progress of the hydrogenation can be monitored by the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

-

Complexation and Crystallization: Cool the filtrate to a low temperature (e.g., 0°C). Slowly add concentrated hydrochloric acid dropwise to the cooled solution. This step protonates the newly formed amino group, leading to the formation of the hydrochloride salt, which then crystallizes out of the solution as the dihydrate.

-

Isolation and Drying: Isolate the solid product by centrifugation. Dry the resulting light-yellow solid in a vacuum dryer at a controlled temperature (e.g., 45-55°C) to obtain the final this compound with high purity and yield.

Applications in Drug Discovery and Beyond

The bifunctional nature of 3-aminophthalic acid, possessing both an amino group and two carboxylic acid groups on an aromatic ring, makes it a valuable intermediate in organic synthesis.[1]

-

Pharmaceutical Intermediates: It is widely used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it serves as a key reactant in the preparation of certain local anesthetics and is a precursor in the synthesis of Apremilast, a drug used to treat psoriatic arthritis.[1][9] Its derivatives have also been explored for their potential in developing antimicrobial drugs.[1]

-

Chemiluminescence and Forensics: 3-Aminophthalic acid is famously known as the oxidation product of luminol.[1] The chemiluminescent reaction of luminol, which produces a characteristic blue glow, is catalyzed by the iron in hemoglobin. This phenomenon is the basis of a widely used forensic test for detecting trace amounts of blood at crime scenes. The formation of the excited state of 3-aminophthalic acid is what leads to the emission of light.[1]

-

Targeted Protein Degradation: In the cutting-edge field of targeted protein degradation, 3-aminophthalic acid has emerged as a crucial molecular scaffold. It is recognized as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1] This property allows for its incorporation into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to selectively destroy disease-causing proteins.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin, eye, and respiratory tract irritation.[7][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container to maintain its stability and prevent degradation.[4][7]

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[7][11] If inhaled, move to fresh air.[7][11] If ingested, rinse the mouth with water and seek medical advice.[7][11]

Conclusion

This compound is a versatile and valuable chemical compound with a well-defined synthesis pathway and a growing list of important applications, particularly in the pharmaceutical industry. Its enhanced stability as a hydrochloride dihydrate salt makes it a reliable building block for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for harnessing its full potential in the laboratory and beyond.

References

- This compound | 1852533-96-0 - Benchchem. (n.d.).

- This compound, 96% - Fisher Scientific. (n.d.).

- This compound, Technical Grade - LGC Standards. (n.d.).

- This compound | C8H12ClNO6 | CID 71433094 - PubChem. (n.d.).

- This compound Cas No: 6946-22-1 - Tradeindia. (n.d.).

- 1852533-96-0|this compound|BLD Pharm. (n.d.).

- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents. (n.d.).

- CAS No : 6946-22-1 | Product Name : 3-Aminophthalic Acid Hydrochloride | Pharmaffiliates. (n.d.).

- Material Safety Data Sheet - 3-Aminophthalic acid - Cole-Parmer. (n.d.).

- Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.) - Cole-Parmer. (n.d.).

- 3-Aminophthalic Acid: Comprehensive Overview and Applications. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, October 4).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- 3-AMINOPHTHALIC ACID HYDROCHLORIDE - Safety Data Sheet - ChemicalBook. (2025, July 26).

Sources

- 1. This compound | 1852533-96-0 | Benchchem [benchchem.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, Technical Grade [lgcstandards.com]

- 4. 1852533-96-0|this compound|BLD Pharm [bldpharm.com]

- 5. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 6. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

IUPAC name for 3-Aminophthalic Acid Hydrochloride Dihydrate.

An In-Depth Technical Guide to 3-Amino-1,2-Benzenedicarboxylic Acid Hydrochloride Dihydrate

Introduction

3-Amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate is a versatile and highly valuable chemical intermediate. While its name may be complex, its role spans multiple high-technology sectors, from the foundational principles of forensic science to the cutting edge of modern drug development. This compound is not merely a laboratory curiosity; it is a critical building block whose specific chemical form—a hydrochloride salt dihydrate—is deliberately engineered for superior stability, purity, and handling, overcoming the inherent instability of its parent compound, 3-aminophthalic acid.[1]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond simple data recitation to provide a deeper understanding of the compound's chemical identity, synthesis rationale, key applications, and safe handling protocols. By elucidating the causality behind its synthesis and the mechanisms of its applications, this document aims to empower scientists to leverage this compound's full potential in their research and development endeavors.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. This section details the nomenclature, structure, and essential properties of 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate.

Nomenclature and Structure

The systematic IUPAC name for this compound is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate .[2] This name precisely describes a benzene ring functionalized with an amino group (-NH₂) at position 3 and two carboxylic acid groups (-COOH) at positions 1 and 2. The "hydrochloride dihydrate" suffix indicates that the molecule is complexed with one molecule of hydrochloric acid and two molecules of water.[2]

Common Synonyms:

-

3-Aminophthalic Acid Hydrochloride Dihydrate

-

3-amino-phthalate hydrochloride dihydrate

CAS Numbers: It is critical to distinguish between the different forms of this compound, as they are often referenced by distinct CAS numbers:

-

1852533-96-0: Specifically refers to the hydrochloride dihydrate form.[2][3]

-

6946-22-1: Often used for the hydrochloride salt, though the hydration state is not always specified.[4][5][6]

-

5434-20-8: Refers to the parent compound, 3-aminophthalic acid (the free base, anhydrous form).[3][7]

The structural relationship between these components is crucial for the compound's properties. The hydrochloric acid protonates the basic amino group to form an ammonium salt, enhancing its stability and water solubility. The two water molecules are incorporated into the crystal lattice, further stabilizing the structure.

Caption: Structural components of the title compound.

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. These characteristics are essential for designing experimental conditions, from dissolution for a reaction to purification and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ · HCl · 2(H₂O) or C₈H₁₂ClNO₆ | [3][8] |

| Molecular Weight | ~253.64 g/mol | [2][3][8] |

| Appearance | White to cream or light yellow crystalline powder | [1][2][4] |

| Melting Point | 174–175°C (with decomposition) | [2] |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO) | [2] |

| InChIKey | GAGXHHKKTRKNAN-UHFFFAOYSA-N | [2][8] |

Rationale for the Hydrochloride Dihydrate Form

The selection of the hydrochloride dihydrate form is a deliberate choice rooted in chemical engineering principles. The parent compound, 3-aminophthalic acid, is notoriously unstable and susceptible to degradation, which can lead to reduced purity even during short-term storage.[1] This instability complicates its storage, transport, and use in large-scale industrial production.

The conversion to a hydrochloride salt dihydrate addresses these challenges directly:

-

Enhanced Stability: Protonation of the amino group by HCl protects it from oxidative and other degradation pathways.[1]

-

Improved Crystallinity: The inclusion of water molecules in the crystal lattice (dihydrate form) often leads to a more ordered and stable crystalline structure, making the solid easier to handle, weigh, and store.[2]

-

Consistency: This stable, crystalline form ensures higher purity and batch-to-batch consistency, which is a critical requirement in pharmaceutical manufacturing and other high-precision applications.

Part 2: Synthesis and Manufacturing

The most prevalent and industrially scalable method for producing this compound is through the chemical reduction of 3-nitrophthalic acid.[2][7] This process transforms the nitro group (-NO₂) into an amino group (-NH₂), followed by salt formation and crystallization.

Core Synthesis Workflow

The manufacturing process can be distilled into a logical sequence of chemical and physical transformations, designed for high yield and purity.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established and patented industrial methods.[1] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 3-nitrophthalic acid with high purity (>98%) and yield (>90%).

Materials:

-

3-Nitrophthalic acid (starting material)

-

Solvent system (e.g., n-heptane, tert-butyl methyl ether, methyl isobutyl ketone in a 1:1:1 mass ratio)

-

Catalyst (e.g., skeleton nickel)

-

Pressurized Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Concentrated Hydrochloric Acid (HCl, 12 M)

Protocol:

-

Step 1: Dissolution

-

Action: In a 2L autoclave, add 350g of the mixed solvent system. Add 50g of 3-nitrophthalic acid and stir until completely dissolved.[1]

-

Causality: The choice of a mixed organic solvent system is designed to fully solubilize the starting material while being compatible with the subsequent hydrogenation and crystallization steps. The specific solvents are chosen for their inertness under the reaction conditions.

-

-

Step 2: Inerting the System

-

Action: Purge the air from the reactor with nitrogen gas at least three times. Cool the solution to 5°C and add 0.005g of skeleton nickel catalyst under a protective nitrogen atmosphere.[1]

-

Causality: Replacing oxygen with inert nitrogen is crucial to prevent side reactions, particularly the oxidation of reactants or intermediates. It also ensures the safety of handling pressurized hydrogen gas. The catalyst is added under nitrogen to prevent its deactivation by atmospheric oxygen.

-

-

Step 3: Catalytic Hydrogenation (Reduction)

-

Action: Purge the nitrogen with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.5 MPa. Maintain the reaction with stirring.[1]

-

Causality: This is the core chemical transformation. The hydrogen gas, activated on the surface of the nickel catalyst, selectively reduces the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). The pressure and catalyst concentration are optimized to ensure complete conversion in a reasonable timeframe.

-

-

Step 4: Catalyst Removal

-

Action: Once the reaction is complete (as determined by monitoring hydrogen uptake or chromatographic analysis), depressurize the reactor and filter the reaction mixture to remove the solid nickel catalyst. Collect the filtrate.[1]

-

Causality: The heterogeneous catalyst must be removed completely to prevent it from interfering with the subsequent crystallization step and to ensure the purity of the final product.

-

-

Step 5: Complexation and Crystallization

-

Action: Cool the filtrate to 10°C. While stirring, slowly add 81.4g of concentrated hydrochloric acid dropwise. Continue stirring at this temperature for 2 hours.[1]

-

Causality: The addition of HCl protonates the newly formed amino group, creating the hydrochloride salt. This salt has lower solubility in the organic solvent system than the free amine, causing it to crystallize out of the solution. Cooling the mixture further decreases solubility, maximizing the product yield. Slow, dropwise addition ensures controlled crystallization and better crystal morphology.

-

-

Step 6: Isolation and Drying

-

Action: Isolate the precipitated solid product via centrifugation. Wash the solid with a small amount of cold solvent to remove impurities. Dry the final product in a vacuum dryer at 40°C for 4 hours.[1]

-

Causality: Centrifugation is an efficient method for separating the solid product from the liquid solvent. Vacuum drying at a mild temperature removes residual solvent and the two molecules of water of hydration without causing thermal decomposition of the product. The result is a stable, light yellow solid with high purity (e.g., 98.9%) and yield (e.g., 94.5%).[1]

-

Part 3: Key Applications in Research and Development

The utility of this compound stems from its bifunctional structure, which combines an aromatic ring, a nucleophilic amino group, and acidic carboxyl groups.[2] This makes it a powerful intermediate in diverse scientific fields.

A. Forensic Science: The Luminol Connection

One of the most well-known applications of 3-aminophthalic acid is in forensic science, where it is the light-emitting product of the luminol reaction used to detect trace amounts of blood.

-

Mechanism: In an alkaline solution and in the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (the iron in hemoglobin), luminol is oxidized. This process forms an unstable intermediate that decays to an excited state of 3-aminophthalic acid. As this excited molecule relaxes to its ground state, it releases energy in the form of a characteristic blue light (λₘₐₓ ≈ 425 nm), a phenomenon known as chemiluminescence.[2] The presence of blood provides the necessary catalyst, making this reaction a highly sensitive presumptive test at crime scenes.

Caption: Simplified workflow of the luminol chemiluminescence reaction.

B. Pharmaceutical Synthesis and Drug Discovery

The compound's structure is a privileged scaffold in medicinal chemistry, serving as a key building block for both established drugs and novel therapeutic modalities.

-

Precursor to Marketed Drugs: It is a documented precursor in the synthesis of Apremilast, an oral medication used for the treatment of psoriatic arthritis.[7][9] Its use in such syntheses underscores its reliability and importance in commercial pharmaceutical manufacturing.

-

Targeted Protein Degradation (PROTACs): In a cutting-edge application, 3-aminophthalic acid has been identified as a potent ligand for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[2] This allows it to function as the "warhead" in Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a molecule designed with two heads—one binds to a target disease-causing protein, and the other (the phthalic acid moiety) binds to CRBN. This brings the target protein into close proximity with the E3 ligase, causing it to be tagged for destruction by the cell's natural waste disposal system. This technology offers a powerful new way to eliminate previously "undruggable" proteins involved in cancers and other diseases.[2]

-

Combating Antibiotic Resistance: Derivatives of 3-aminophthalic acid are being actively researched as inhibitors of metallo-β-lactamases (MBLs).[2] These enzymes are produced by bacteria and are a primary cause of resistance to widely used β-lactam antibiotics. By inhibiting these enzymes, 3-aminophthalic acid derivatives could potentially restore the effectiveness of existing antibiotics against resistant bacterial strains.[2]

Part 4: Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The information below is summarized from material safety data sheets (MSDS/SDS).

| Safety Aspect | Guideline | Source(s) |

| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] The toxicological properties have not been fully investigated.[4] | [4][10][11][12] |

| Personal Protection | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[4][10] | [4][10] |

| Handling | Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[4][10] | [4][10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials. To maintain quality, refrigeration may be recommended.[12] | [4][12] |

| Incompatibilities | Strong oxidizing agents.[4] | [4] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4][10] | [4][10] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] | [4] |

Conclusion

3-Amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate is far more than a simple organic compound; it is a testament to chemical ingenuity. Its synthesis as a stable salt dihydrate transforms an otherwise labile molecule into a robust and reliable industrial intermediate. Its applications are both established and emergent, from the classic glow of the luminol reaction that helps solve crimes to its modern role in recruiting cellular machinery to destroy disease-causing proteins. For researchers and developers, a thorough understanding of this compound's properties, synthesis, and applications is essential for unlocking new discoveries and innovations in medicine, materials, and forensic science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

- Google Patents. (2015). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 2. This compound | 1852533-96-0 | Benchchem [benchchem.com]

- 3. This compound, Technical Grade [lgcstandards.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sandoopharma.com [sandoopharma.com]

- 6. This compound Cas No: 6946-22-1 at Best Price in Zhongshan | Enantiotech Corporation Limited [tradeindia.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C8H12ClNO6 | CID 71433094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Structural Differences Between 3-Aminophthalic Acid and its Hydrochloride Dihydrate Salt

Abstract

3-Aminophthalic acid is a vital intermediate in the synthesis of pharmaceuticals, such as Apremilast, and various dye molecules.[1] It is often handled either as a free acid or as a hydrochloride salt, typically in a dihydrate form. While seemingly similar, the structural and physicochemical distinctions between 3-aminophthalic acid and 3-aminophthalic acid hydrochloride dihydrate are profound. These differences significantly impact critical parameters such as solubility, stability, crystallinity, and reactivity. A comprehensive understanding of these structural nuances is paramount for process optimization, formulation development, and ensuring the consistency of analytical results. This guide provides a detailed examination of the core structural distinctions, their consequential effects on material properties, and robust analytical methodologies for their differentiation.

Molecular and Physicochemical Overview

The fundamental difference between the two forms originates from the acid-base reaction between the amino group of 3-aminophthalic acid and hydrochloric acid. This reaction leads to the formation of an ammonium salt, which subsequently crystallizes with two water molecules.

| Property | 3-Aminophthalic Acid | This compound |

| Molecular Formula | C₈H₇NO₄[2][3] | C₈H₁₂ClNO₆ (or C₈H₈ClNO₄·2H₂O) |

| Molecular Weight | 181.15 g/mol [1][2] | 253.64 g/mol |

| CAS Number | 5434-20-8[1][2] | 1852533-96-0[4][5] |

| Appearance | Pale-yellow to yellow crystalline powder[1][6] | Off-white to light yellow solid |

| Melting Point | 180-185 °C (often with decomposition)[1][7] | 174–175°C (with decomposition)[8] |

Visualizing the Core Chemical Structures

The diagram below illustrates the basic chemical structures of the neutral 3-aminophthalic acid and its protonated hydrochloride salt form.

Caption: Chemical structures of 3-aminophthalic acid and its hydrochloride dihydrate salt.

Core Structural Analysis: From Protonation to Crystal Lattices

The conversion of the free acid to its hydrochloride dihydrate salt induces significant changes at both the molecular and supramolecular levels.

Protonation of the Amino Group

The most fundamental structural change is the protonation of the exocyclic amino group (-NH₂) by hydrochloric acid to form an ammonium group (-NH₃⁺).

-

Expert Insight: This protonation is the primary driver of the observed differences in properties. The neutral amino group is a weak electron-donating group, while the positively charged ammonium group is a strong electron-withdrawing group. This electronic shift alters the reactivity of the aromatic ring and the acidity of the carboxylic acid protons. The hydrochloride salt form enhances the compound's stability.[8]

The Role of Dihydrate in the Crystal Structure

The hydrochloride salt crystallizes with two molecules of water per molecule of the salt.[8] These water molecules are not merely entrapped moisture; they are integral components of the crystal lattice.

-

Mechanism of Stabilization: The water molecules, along with the chloride ion, form an extensive network of hydrogen bonds with the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups. This network is a key stabilizing force for the crystal structure. The dihydrate form is also noted to improve the material's crystallinity, which is advantageous for industrial handling and storage.[8]

Caption: Hydrogen bonding network in this compound.

Impact on Physicochemical Properties

-

Solubility: The ionic nature of the hydrochloride salt, with its protonated ammonium group, significantly increases its polarity. Consequently, this compound exhibits much higher solubility in polar solvents, especially water, compared to the sparingly soluble free acid.[9][10] This is a critical consideration in drug development for aqueous formulations and in synthetic chemistry for reaction medium selection.

-

Stability: 3-Aminophthalic acid can be unstable and prone to degradation, especially during storage.[11] Converting it to the hydrochloride dihydrate salt locks the amino group in its protonated state, protecting it from oxidative and other degradation pathways. This results in a form with improved stability and shelf-life, which is crucial for maintaining purity standards.[8][11]

Analytical Workflows for Differentiation

Distinguishing between the free acid and its hydrochloride dihydrate salt is straightforward with the appropriate analytical techniques. Each method probes a different aspect of the structural disparities.

Caption: A logical workflow for the analytical differentiation of the two forms.

Thermogravimetric Analysis (TGA)

TGA is the most direct method for confirming the presence of the water of hydration.

-

Trustworthiness of the Protocol: TGA measures the change in mass of a sample as a function of temperature.[12] For a hydrated salt, this technique will show a distinct mass loss corresponding to the evaporation of water molecules.[13][14] The stoichiometry of the mass loss provides definitive evidence of the dihydrate state.

-

Experimental Protocol: TGA for Hydrate Identification

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA pan.[15]

-

Analysis Parameters:

-

Atmosphere: Nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to approximately 300 °C at a heating rate of 10 °C/min.[16]

-

-

Data Analysis:

-

Observe the TGA curve for a step-wise mass loss.

-

Calculate the percentage mass loss in the region corresponding to water evaporation (typically below 150 °C).

-

For C₈H₁₂ClNO₆ (MW: 253.64), the two water molecules (MW: 36.03) account for (36.03 / 253.64) * 100% ≈ 14.2% of the total mass. A mass loss close to this theoretical value confirms the dihydrate.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for observing changes in functional groups.

-

Expert Insight: The protonation of the amino group and the extensive hydrogen bonding in the dihydrate salt cause significant and predictable shifts in the vibrational frequencies of the N-H and O-H bonds.

-

Expected Spectral Differences:

-

3-Aminophthalic Acid: Will show characteristic N-H stretching bands for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region. A broad O-H stretch from the hydrogen-bonded carboxylic acids will also be present around 2500-3300 cm⁻¹.

-

Hydrochloride Dihydrate Salt: The N-H stretches will be replaced by the broader, more complex N-H⁺ stretching bands of the ammonium salt, shifted to a lower frequency (typically below 3200 cm⁻¹). A very broad and strong O-H stretching band from the water of hydration and carboxylic acids will dominate the region above 3000 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of protons.

-

Expert Insight: Protonation of the amino group significantly deshields the adjacent protons on the aromatic ring due to the electron-withdrawing effect of the -NH₃⁺ group. This results in a downfield shift (higher ppm) of their signals compared to the free acid. The acidic protons of the -NH₃⁺ and -COOH groups are often broad and may exchange with residual water in the solvent.

| Compound | Aromatic Protons (Approx. Range) | Amine/Ammonium Proton |

| 3-Aminophthalic Acid | 6.5 - 7.5 ppm | Broad signal, variable position |

| Hydrochloride Dihydrate | 7.0 - 8.0 ppm (Downfield Shift) | Very broad signal, often > 8 ppm |

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Compare the chemical shifts of the aromatic protons. A noticeable downfield shift in the spectrum of the hydrochloride salt is a key diagnostic indicator.

-

Conclusion

The structural differences between 3-aminophthalic acid and its hydrochloride dihydrate salt are centered on the protonation of the amino group and the incorporation of water into the crystal lattice. These modifications are not trivial; they fundamentally alter the compound's physicochemical properties, enhancing its stability and aqueous solubility. For researchers and developers, selecting the appropriate form is critical for synthetic success and formulation efficacy. The application of a multi-technique analytical approach, particularly leveraging TGA for unequivocal hydrate identification and spectroscopy (FTIR, NMR) for functional group analysis, provides a robust framework for distinguishing and characterizing these two important chemical entities.

References

- Vertex AI Search. 3-Aminophthalic Acid: Comprehensive Overview and Applications.

- Eubanks, D. W., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education.

- Eubanks, D. W., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. American Chemical Society.

- Chemsrc. 3-Aminophthalic acid | CAS#:5434-20-8. (2025).

- Prieto, O., et al. THERMAL ANALYSIS OF SOME HYDRATED SALTS: IMPLICATIONS FOR EUROPA'S SATELLITE.

- EvitaChem. Exploring 3-Aminophthalic Acid: Properties, Applications, and Manufacturing.

- PubChem. 3-Aminophthalic acid | C8H7NO4 | CID 79490.

- ChemicalBook. 3-AMINOPHTHALIC ACID CAS#: 5434-20-8.

- PubChem. This compound | C8H12ClNO6 | CID 71433094.

- ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry | Request PDF. (2025).

- ChemicalBook. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR spectrum.

- SpectraBase. 3-aminophthalic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts.

- van der Goot, S., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design.

- EvitaChem. Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8.

- Guidechem. 3-AMINOPHTHALIC ACID HYDROCHLORIDE 6946-22-1 wiki.

- Benchchem. This compound | 1852533-96-0.

- precisionFDA. 3-AMINOPHTHALIC ACID.

- Capot Chemical. Specifications of this compound.

- Google Patents. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

- ChemicalBook. 3-AMINOPHTHALIC ACID HYDROCHLORIDE | 6946-22-1. (2025).

- SIELC Technologies. 3-Aminophthalic acid. (2018).

- Fisher Scientific. This compound, 96%.

- BLD Pharm. 1852533-96-0|this compound.

- SpectraBase. 3-Aminophthalimide - Optional[FTIR] - Spectrum.

- Google Patents. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

- ResearchGate. FTIR spectrum for 3-aminophenol | Download Scientific Diagram.

- Google Patents. Preparation method for 3-aminophthalic acid and derivative thereof.

- PrepChem.com. Synthesis of (a) 3-Aminophthalic acid.

- Guidechem. How can 3-aminophthalic acid be synthesized? - FAQ. (2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. 1852533-96-0|this compound|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc [chemsrc.com]

- 8. This compound | 1852533-96-0 | Benchchem [benchchem.com]

- 9. Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8 [evitachem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lpi.usra.edu [lpi.usra.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Biological Versatility of 3-Aminophthalic Acid Hydrochloride Dihydrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifaceted Molecule

3-Aminophthalic acid, particularly in its stable hydrochloride dihydrate form, has emerged from the shadow of its well-known role in chemiluminescence to become a molecule of significant interest in contemporary drug discovery and chemical biology. Historically recognized as the light-emitting product of luminol oxidation, its utility was largely confined to analytical and forensic applications[1][2]. However, recent advancements have illuminated its potential as a versatile scaffold and a key pharmacophore in medicinal chemistry.

This technical guide provides an in-depth exploration of the biological activities of 3-aminophthalic acid hydrochloride dihydrate, moving beyond its classical applications to its modern role as a modulator of protein-protein interactions and a building block for novel therapeutics. We will delve into its mechanism of action as a ligand for the E3 ubiquitin ligase cereblon (CRBN), its application in the rapidly evolving field of targeted protein degradation, and the burgeoning research into the bioactivities of its derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The hydrochloride salt form enhances the stability of the parent compound, which can be prone to degradation, while the dihydrate nature influences its crystallinity and solubility[3].

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO₆ | |

| Molecular Weight | 253.64 g/mol | |

| Appearance | White to off-white or yellow crystalline powder | |

| Melting Point | 180-185 °C (decomposes) | |

| Solubility | Soluble in methanol | |

| pKa | 3.41 ± 0.10 |

Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is known to cause skin and eye irritation and may cause respiratory irritation[4]. Store the compound in a tightly sealed container in a cool, dry place to maintain its integrity.

Mechanism of Action: A Novel Ligand for Targeted Protein Degradation

The most significant recent discovery regarding the biological activity of 3-aminophthalic acid is its identification as a novel ligand for the E3 ubiquitin ligase cereblon (CRBN)[5][6]. This finding has positioned it as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins.

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. E3 ubiquitin ligases, such as CRBN, are key components of this system, responsible for recognizing specific substrate proteins and tagging them with ubiquitin for subsequent destruction by the proteasome.

PROTACs are heterobifunctional molecules that co-opt the UPS. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

3-Aminophthalic Acid as a Cereblon Ligand

Research has demonstrated that 3-aminophthalic acid can serve as the E3 ligase-recruiting moiety in a PROTAC, effectively hijacking the CRBN E3 ligase complex. Molecular docking studies have shown that the interaction between 3-aminophthalic acid and CRBN is similar to that of the well-established CRBN ligand, thalidomide[7]. The carboxylic acid groups of 3-aminophthalic acid form key hydrogen bonds within the CRBN binding pocket, while the amino group provides a convenient attachment point for the linker to the target protein ligand.

This discovery is significant because 3-aminophthalic acid offers a more chemically stable and economical alternative to the traditional immunomodulatory drug (IMiD)-based ligands like thalidomide, lenalidomide, and pomalidomide[5][6].

Therapeutic Applications: Focus on Oncology

The ability of 3-aminophthalic acid to function as a CRBN ligand has been successfully applied in the development of PROTACs for cancer therapy. A notable example is the creation of a 3-aminophthalic acid-based O'PROTAC (oligonucleotide-based PROTAC) for the degradation of the ETS-related gene (ERG) transcription factor[5][6].

ERG is a key driver of prostate cancer in approximately 50% of cases. A 3-aminophthalic acid-based O'PROTAC was shown to effectively degrade ERG protein in prostate cancer cells, with an efficacy comparable to that of pomalidomide-based ERG O'PROTACs[5]. This demonstrates the potential of 3-aminophthalic acid as a valuable component in the development of novel anticancer therapeutics.

While research into the direct anticancer or antimicrobial properties of this compound is limited, its derivatives have shown promise in these areas.

Bioactivity of 3-Aminophthalic Acid Derivatives

The chemical structure of 3-aminophthalic acid, with its amino and dicarboxylic acid functionalities, makes it an excellent scaffold for the synthesis of a diverse range of derivatives with potential biological activities.

Anticancer and Antimicrobial Potential

Numerous studies have explored the synthesis and biological evaluation of various heterocyclic compounds derived from or related to 3-aminophthalic acid. While specific data for direct derivatives is still emerging, the broader class of related compounds has shown interesting activities.

| Compound Class | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |

| Amide derivatives containing cyclopropane | Staphylococcus aureus | MIC80: 32-64 µg/mL | |

| Amide derivatives containing cyclopropane | Escherichia coli | MIC80: 32-64 µg/mL | |

| Amide derivatives containing cyclopropane | Candida albicans | MIC80: 16 µg/mL | |

| Theophylline-containing 1,2,3-triazoles with amide derivatives | Lung (A549), Breast (MCF-7), Melanoma (A375) | IC50: 1.40 - 2.51 µM | |

| Benzodioxole-based thiosemicarbazone derivatives | Lung (A549) | IC50: 10.67 µM | |

| Benzodioxole-based thiosemicarbazone derivatives | Glioma (C6) | IC50: 4.33 µM |

Note: The compounds listed are derivatives of related chemical scaffolds, highlighting the potential for developing bioactive molecules from 3-aminophthalic acid.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound is not extensively available in the public domain. However, general information on the pharmacokinetics of phthalate esters suggests they are generally well-absorbed orally and rapidly metabolized[3]. The primary route of elimination is through urinary excretion[3]. Given that 3-aminophthalic acid is a metabolite of luminol, its clearance from the body is expected to be relatively rapid. Further studies are required to fully characterize the ADME profile of this compound.

Toxicology

Based on available safety data sheets, 3-aminophthalic acid is classified as a substance that causes skin and eye irritation and may cause respiratory irritation[4]. There is limited information on its systemic toxicity, and the toxicological properties have not been fully investigated. As with any chemical compound, appropriate safety precautions should be taken during handling.

Experimental Protocols

Protocol 1: Determination of Binding Affinity to Cereblon using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step-by-Step Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the ligand-binding domain of human Cereblon (CRBN).

-

Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

Prepare a stock solution of this compound in the same dialysis buffer. Ensure the final concentration of any solubilizing agent (e.g., DMSO) is identical in both the protein and ligand solutions and is kept to a minimum (<5%).

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the CRBN solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the 3-aminophthalic acid solution (e.g., 100-200 µM) into the injection syringe.

-

Set the injection parameters (e.g., 20 injections of 2 µL each).

-

-

Data Acquisition:

-

Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

Run the main titration experiment by injecting the 3-aminophthalic acid solution into the CRBN solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental titration data.

-

Integrate the peaks in the thermogram to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Protocol 2: Evaluation of Cytotoxicity of 3-Aminophthalic Acid Derivatives using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in the exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 3-aminophthalic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Conclusion and Future Perspectives

This compound has transitioned from a mere byproduct of a classic chemical reaction to a molecule with significant potential in modern drug discovery. Its role as a stable, economical, and effective ligand for the E3 ligase cereblon opens up new avenues for the development of targeted protein degraders for a variety of diseases, particularly cancer.

While the direct biological activities of the parent compound beyond CRBN binding are not yet well-defined, the chemical tractability of 3-aminophthalic acid makes it an attractive starting point for the synthesis of diverse chemical libraries. Future research should focus on:

-

Quantitative Characterization: Determining the precise binding kinetics of 3-aminophthalic acid to cereblon to better inform the design of next-generation PROTACs.

-

Pharmacokinetic Profiling: Conducting thorough ADME studies to understand its in vivo behavior and guide its development as a therapeutic agent or a component thereof.

-

Derivative Exploration: Systematically synthesizing and screening derivatives of 3-aminophthalic acid to explore their potential as anticancer, antimicrobial, or other therapeutic agents.

References

-

Wikipedia. (2023, October 27). 3-Aminophthalic acid. In Wikipedia. Retrieved from [Link]

-

Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. Chemical Communications, 58(14), 2383–2386. [Link]

-

Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (2012). MSDS of 3-Aminophthalic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminophthalic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

Yan, Y., Shao, J., Ding, D., Pan, Y., Tran, P., Yan, W., Wang, Z., Li, H. Y., & Huang, H. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. bioRxiv. Retrieved from [Link]

-

Albro, P. W., & Lavenhar, S. R. (1989). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 82, 5–15. [Link]

Sources

- 1. Overview of phthalate ester pharmacokinetics in mammalian species. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using 3-Aminophthalic Acid Hydrochloride Dihydrate in chemiluminescence assays.

Application Notes & Protocols for Luminol-Based Chemiluminescence Assays

A Senior Application Scientist's Guide to Theory, Practice, and Optimization

Introduction: The Principle of "Cold Light" in Modern Assays

Chemiluminescence is the generation of light through a chemical reaction at ambient temperatures, often referred to as "cold light".[1] This phenomenon provides a powerful detection method in various scientific disciplines, from forensic science to cutting-edge drug discovery.[2][3] Unlike fluorescence, chemiluminescent assays do not require an external light source for excitation, which eliminates background noise from light scattering and sample autofluorescence.[4][5] This results in an exceptionally high signal-to-noise ratio, enabling highly sensitive and robust assays.[6][7]

A cornerstone of modern chemiluminescent systems is the oxidation of Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[2] While the user's query mentions 3-Aminophthalic Acid Hydrochloride Dihydrate , it is crucial to clarify its role. 3-Aminophthalic acid is not the initial substrate but rather the light-emitting product of the luminol reaction.[8] The energy released during the reaction elevates the 3-aminophthalate molecule to an excited state; as it relaxes to its ground state, it releases this excess energy as a photon of light.[9] The hydrochloride dihydrate is a stable, crystalline salt form of this product, often used in chemical synthesis or as a reference standard.[10][11]

This guide provides a comprehensive overview of the luminol chemiluminescence mechanism, factors influencing assay performance, and detailed protocols for its application in research and drug development settings.

The Mechanism of Luminol Chemiluminescence

The oxidation of luminol is a multi-step process that requires specific chemical conditions to proceed efficiently. The reaction is fundamentally an oxidation-reduction process that converts chemical energy into light.[12]

Core Reaction Steps:

-

Deprotonation: The reaction must occur in a basic (alkaline) solution. A base, such as sodium hydroxide, removes protons from the nitrogen atoms of luminol's hydrazide group, forming a reactive dianion.[9][13]

-